

"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1587756

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **Methyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate** for Pharmaceutical Development

Abstract

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block utilized as an intermediate in the synthesis of both pharmaceutical and agrochemical agents.^[1] A comprehensive understanding of its physicochemical properties, specifically solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, ensuring process safety, and meeting regulatory requirements for drug development. This guide provides a senior application scientist's perspective on the known characteristics of this compound and outlines authoritative, field-proven methodologies for its thorough characterization. We delve into the causality behind experimental design, presenting self-validating protocols for determining a complete solubility and stability profile in accordance with international guidelines.

Compound Identity and Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the starting point for any rigorous scientific investigation. These parameters govern its behavior in both chemical and biological systems.

1.1 Chemical Identity and Properties

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 923283-54-9) is a substituted pyrazole with key functional groups—an amino group, a methyl ester, and a methylated pyrazole ring—that dictate its chemical behavior.[\[2\]](#) Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₉ N ₃ O ₂	PubChem [2]
Molecular Weight	155.15 g/mol	PubChem [2]
Appearance	Solid	Biosync <i>[1]</i>
Melting Point	65-75 °C	Biosync <i>[1]</i>
Boiling Point	288.6 ± 20.0 °C at 760 mmHg	Biosync <i>[1]</i>
Density	1.4 ± 0.1 g/cm ³	Biosync <i>[1]</i>
Predicted pKa	1.93 ± 0.10	Biosync <i>[1]</i>

1.2 Significance in Chemical Synthesis

This compound serves as a versatile intermediate. Its documented applications include its use in the synthesis of pesticides and as a precursor for various drug candidates, such as potential antibiotics and anticancer agents.[\[1\]](#) The presence of multiple reactive sites allows for diverse downstream chemical modifications, making it a valuable scaffold in medicinal chemistry.[\[3\]](#)

1.3 The Imperative of Solubility and Stability in Development

For any active pharmaceutical ingredient (API) or intermediate, solubility and stability are not merely data points; they are critical determinants of a project's success.[\[4\]](#)

- Solubility directly impacts reaction kinetics in process chemistry and bioavailability in pharmacology. Poor solubility can lead to challenges in formulation, requiring advanced and often costly enhancement techniques.[\[5\]](#)
- Stability dictates a product's shelf-life, storage conditions, and packaging requirements.[\[6\]](#) Understanding degradation pathways is a prerequisite for developing a safe, effective, and

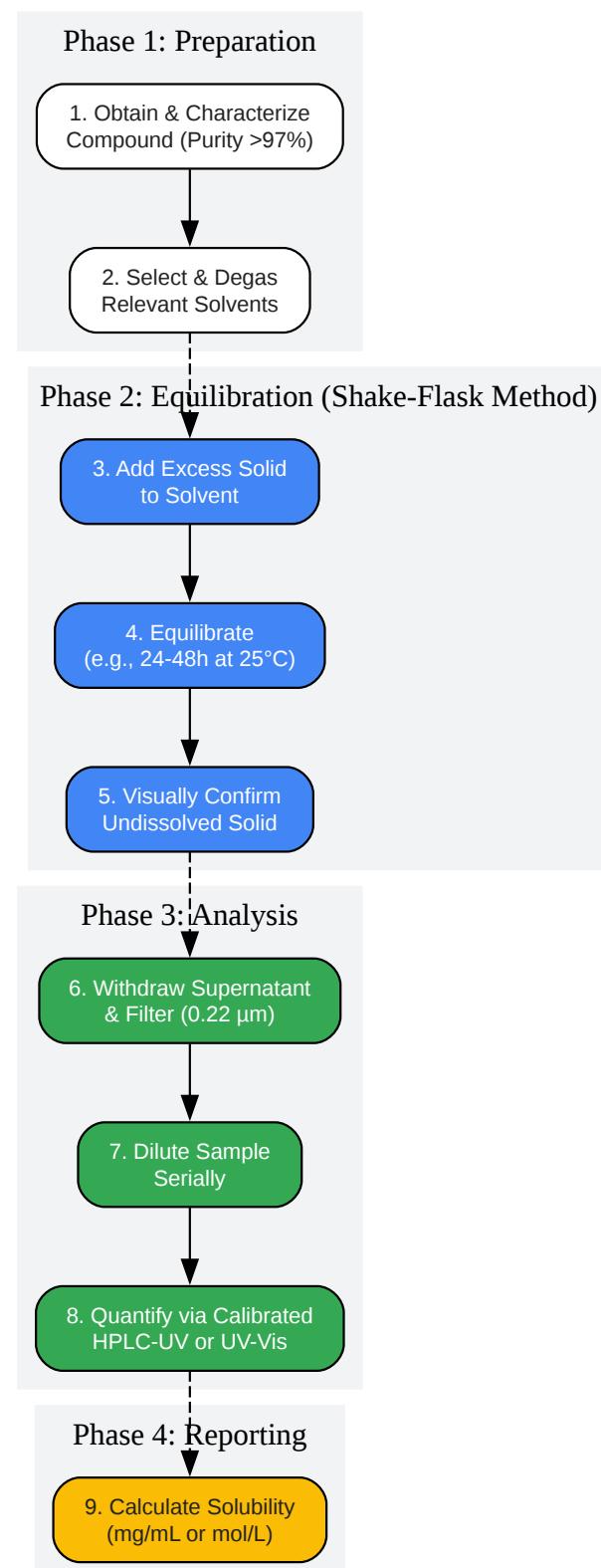
regulatory-compliant pharmaceutical product.[\[4\]](#)

Solubility Profile: From Qualitative Assessment to Quantitative Determination

The solubility of a compound is a complex interplay between its intrinsic properties and the nature of the solvent. For **methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate**, the pyrazole core, the polar amino and ester groups, and the nonpolar methyl groups create a molecule with nuanced solubility behavior.

2.1 Theoretical Considerations and Known Data

The parent 1H-pyrazole ring exhibits limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[\[7\]](#) The subject molecule's amino and ester functionalities can participate in hydrogen bonding, which should enhance its affinity for polar protic solvents. Conversely, the N-methyl and ester methyl groups contribute to its lipophilicity.


Existing public data provides a qualitative overview of the compound's solubility.

Solvent	Solubility	Source
Water	Slightly soluble	Biosyncce [1]
Ethanol	Soluble	Biosyncce [1]
Dimethylformamide	Soluble	Biosyncce [1]

While useful, this information is insufficient for process development or formulation. A quantitative understanding is essential, which requires a systematic experimental approach.

2.2 Experimental Workflow for Quantitative Solubility Determination

The following diagram and protocol outline a robust, self-validating workflow for accurately determining the solubility of the title compound across a range of relevant solvents.

[Click to download full resolution via product page](#)

Workflow for Quantitative Solubility Determination.

2.3 Detailed Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility. The core principle is to allow a saturated solution to reach equilibrium, ensuring the measured concentration is the true solubility limit.

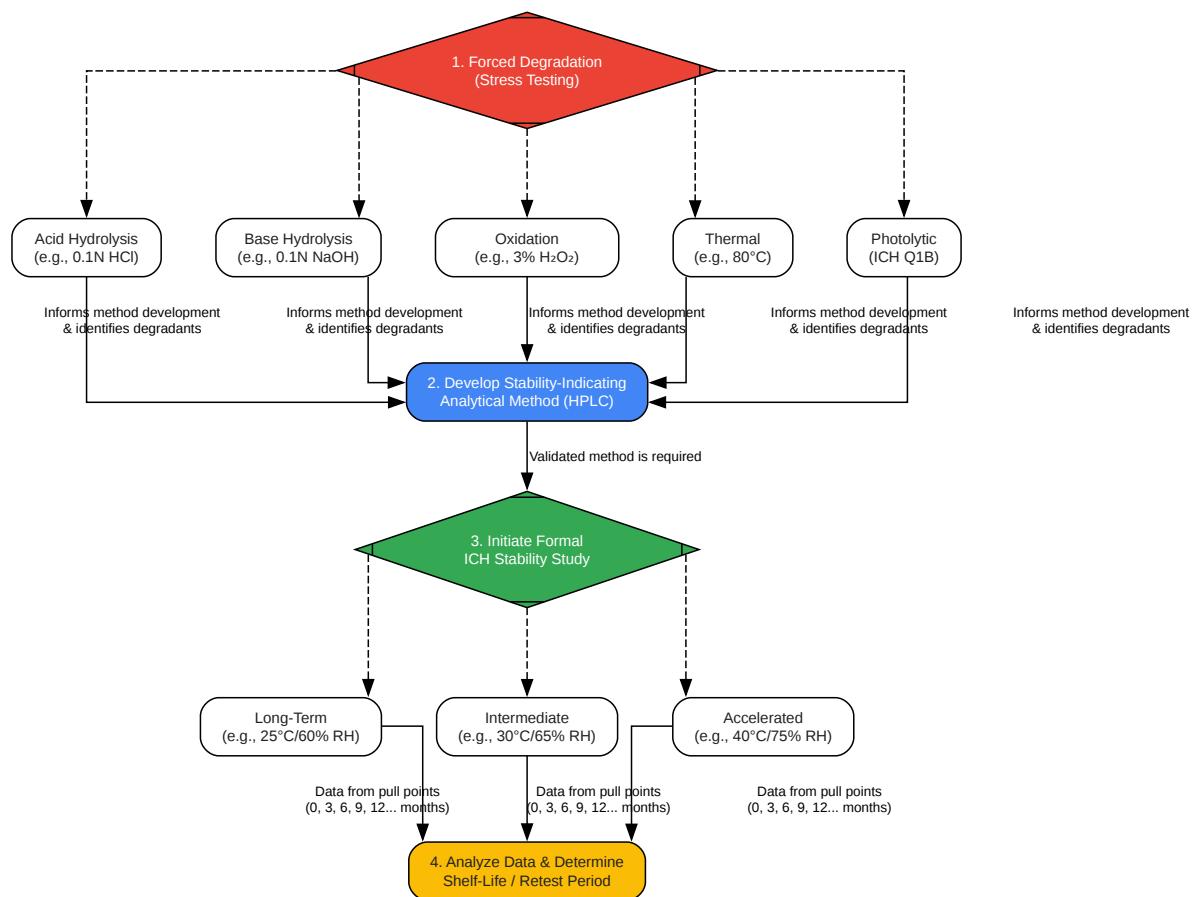
- 1. Materials and Equipment:

- **Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate** (purity ≥97%).
- Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1N HCl, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene).
- Orbital shaker with temperature control.
- Calibrated analytical balance.
- HPLC system with UV detector or a UV-Vis spectrophotometer.
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
- Class A volumetric flasks and pipettes.

- 2. Experimental Procedure:

- Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
- Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The rationale for agitation is to maximize the surface area for dissolution and accelerate the approach to equilibrium. Allow the system to equilibrate for at least 24 hours. A 48-hour time point is often included to validate that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

- Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
- Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.
- Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a pre-validated, stability-indicating HPLC-UV method or a UV-Vis spectrophotometer with a standard curve. The analytical method must be calibrated to ensure accuracy.


- 3. Data Analysis:
 - Calculate the concentration in the original filtrate using the dilution factor and the standard curve.
 - Express the final solubility in standard units, such as mg/mL and mol/L.

Stability Profile: A Systematic Approach to Degradation

Stability testing is not a single experiment but a comprehensive program designed to understand how a substance changes over time under the influence of environmental factors. [8] This is essential for determining storage conditions and shelf-life.[9]

3.1 Principles and Strategy

The stability assessment strategy follows a logical progression from harsh, accelerated conditions to long-term, real-time storage, guided by the International Council for Harmonisation (ICH) guidelines.[10]

[Click to download full resolution via product page](#)

Integrated Strategy for Stability Assessment.

3.2 Potential Degradation Pathways

Based on the molecule's structure, we can hypothesize several potential degradation routes that should be investigated during forced degradation studies:

- **Ester Hydrolysis:** The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.
- **Oxidation:** The aromatic amino group could be susceptible to oxidation, potentially leading to colored degradants.
- **Photodegradation:** Aromatic and conjugated systems can be sensitive to light, leading to complex degradation pathways.

3.3 Protocol: Forced Degradation (Stress Testing)

The purpose of this study is to deliberately degrade the sample to identify likely degradation products and to ensure the analytical method can effectively separate them from the parent compound.

- 1. **Sample Preparation:** Prepare solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
- 2. **Stress Conditions:**
 - **Acidic:** Add HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.
 - **Basic:** Add NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours.
 - **Oxidative:** Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
 - **Thermal:** Heat the solid compound at 80°C for 48 hours. Separately, heat a solution of the compound at 60°C.
 - **Photolytic:** Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

- 3. Analysis: Analyze all stressed samples by HPLC-UV/DAD and LC-MS. The objective is to achieve 5-20% degradation. The HPLC method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak and each other.

3.4 Protocol: Formal ICH Stability Study

This formal study evaluates the compound under standardized storage conditions to establish a retest period or shelf-life.[\[4\]](#)

- 1. Materials and Setup:
 - A well-characterized batch of **methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate**.
 - Packaging that mimics the proposed long-term storage container.
 - Calibrated stability chambers capable of maintaining the conditions below.
- 2. Storage Conditions (ICH Q1A):

Study Type	Storage Condition	Minimum Duration
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 months (or longer)
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

- 3. Procedure:
 - Place packaged samples in each stability chamber.
 - Pull samples at predetermined time points. For a proposed shelf life of 12+ months, typical pull points are 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.[\[4\]](#) For accelerated studies, time points are typically 0, 3, and 6 months.[\[4\]](#)

- Analyze the pulled samples using the validated stability-indicating HPLC method for assay (potency) and purity (degradation products). Also, perform physical tests such as appearance and melting point.

Summary and Recommendations

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a valuable chemical intermediate whose physicochemical properties are not yet fully characterized in public literature. The available data indicates it is a solid at room temperature, is soluble in common organic solvents, and is only slightly soluble in water.[\[1\]](#)

To enable robust process development and pharmaceutical applications, it is strongly recommended that the following actions be taken:

- Execute Quantitative Solubility Studies: Perform the detailed shake-flask protocol to generate precise solubility data (mg/mL) in a range of pharmaceutically relevant solvents and buffered aqueous solutions.
- Conduct a Full Stability Program: Initiate a stability assessment beginning with forced degradation to understand potential liabilities and develop a stability-indicating method. Follow this with a formal ICH-compliant stability study to establish a definitive retest period and appropriate storage conditions.
- Handling and Storage: Based on current data and chemical principles, the compound should be stored at room temperature in a well-sealed container, protected from light and moisture to mitigate the risk of ester hydrolysis and potential photodegradation.[\[1\]](#)

By systematically applying these industry-standard protocols, researchers and developers can build the comprehensive data package required for confident, science-driven advancement of projects involving this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynce.com [biosynce.com]
- 2. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpsop.com [gmpsop.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 10. ICH Official web site : ICH [ich.org]
- To cite this document: BenchChem. ["methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587756#methyl-4-amino-1-methyl-1h-pyrazole-5-carboxylate-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com